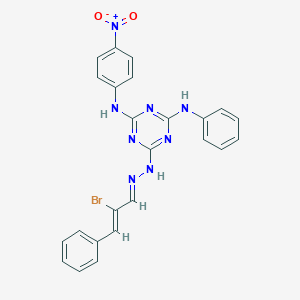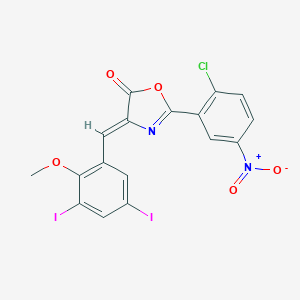![molecular formula C19H14N2O3 B391732 N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide CAS No. 304868-11-9](/img/structure/B391732.png)
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a fluorene backbone, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of furan-2-carbaldehyde with 9-hydroxyfluorene-9-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Vergleich Mit ähnlichen Verbindungen
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide can be compared with similar compounds such as:
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide: This compound shares a similar furan ring but has a different backbone, leading to variations in its chemical reactivity and biological activity.
N-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: This compound has a similar furan structure but differs in its functional groups, affecting its applications and properties.
The uniqueness of this compound lies in its combination of a furan ring with a fluorene backbone, which imparts distinct electronic and steric properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
304868-11-9 |
|---|---|
Molekularformel |
C19H14N2O3 |
Molekulargewicht |
318.3g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-18(21-20-12-13-6-5-11-24-13)19(23)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,23H,(H,21,22)/b20-12+ |
InChI-Schlüssel |
ZUUWUFTYGYTLAT-UDWIEESQSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=CC=CO4)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
Löslichkeit |
35.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391650.png)
![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B391651.png)
![Benzoic acid, 2-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-, methyl ester](/img/structure/B391652.png)
![N-(2,6-dimethylphenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391655.png)
![3-(3-bromophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B391658.png)
![2,6-bis{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyridine](/img/structure/B391659.png)
![4-(2-Fluorophenyl)-6-(2-thienyl)-2-[(2,2,2-trifluoroethyl)sulfanyl]nicotinonitrile](/img/structure/B391660.png)
![2-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391662.png)
![4-[(4,5-dibromo-2-furyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391665.png)
![3-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B391667.png)
![3-{[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391668.png)
![2-{[5-(2-{4-nitrophenyl}carbohydrazonoyl)-2-furyl]sulfanyl}-N-phenylacetamide](/img/structure/B391671.png)

